![molecular formula C16H12IN3O2S B238171 N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a selective inhibitor of nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in regulating the immune response, inflammation, and cell survival.
Wirkmechanismus
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide works by inhibiting the activity of the NF-κB signaling pathway, which is a critical regulator of the immune response, inflammation, and cell survival. NF-κB is a transcription factor that activates the expression of genes involved in inflammation, cell proliferation, and cell survival. Inhibition of NF-κB by N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide leads to reduced expression of these genes, resulting in reduced inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, suppress the immune response, reduce inflammation, and reduce tissue damage. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its selectivity for the NF-κB signaling pathway, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one of the limitations of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are many future directions for research on N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the identification of new therapeutic applications for N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, such as in neurodegenerative diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves a multi-step process starting with the reaction of 2-aminopyridine with methyl 2-bromo-3-oxobutanoate to form 2-(6-methylpyridin-2-yl)acetic acid. The acid is then converted to its corresponding acid chloride and reacted with 5-iodobenzofuran-2-carboxylic acid to form the key intermediate, N-[(5-iodo-6-methylpyridin-2-yl)carbamoyl]-2-benzofuran-1-carboxylic acid. The final step involves the reaction of the key intermediate with thiosemicarbazide to yield N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to suppress the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation and tissue damage by blocking the NF-κB signaling pathway.
Eigenschaften
Produktname |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
|---|---|
Molekularformel |
C16H12IN3O2S |
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H12IN3O2S/c1-9-11(17)6-7-14(18-9)19-16(23)20-15(21)13-8-10-4-2-3-5-12(10)22-13/h2-8H,1H3,(H2,18,19,20,21,23) |
InChI-Schlüssel |
PIDLSPLRBFBKSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)I |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



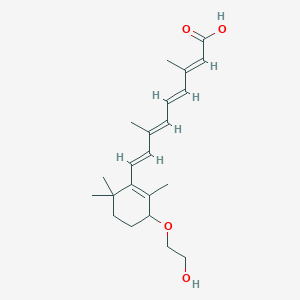
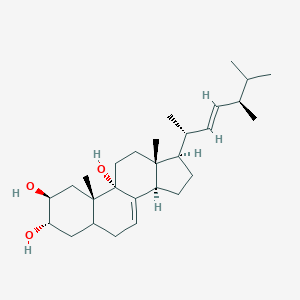
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
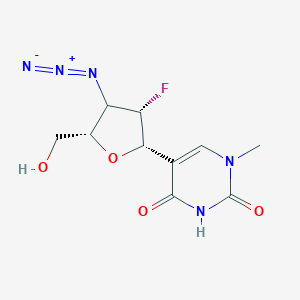
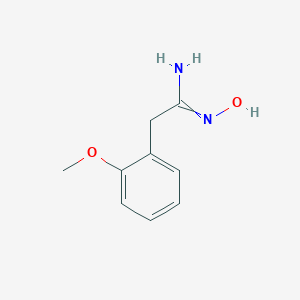
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)



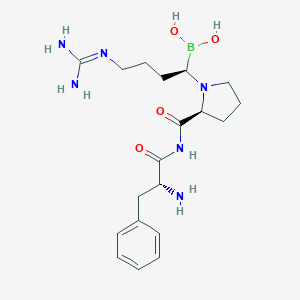
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

